molecular formula C16H22N2O2 B2826867 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941915-28-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2826867
CAS No.: 941915-28-2
M. Wt: 274.364
InChI Key: KHABLJFSAMQWBG-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Tetrahydroquinoline scaffolds are of significant interest in organic and medicinal chemistry. A closely related compound, N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide (CAS 899735-57-0), shares a similar core structure and is utilized in research settings . Another analogue, featuring a furan-2-carboxamide group, is also available for chemical research . Compounds based on the 1,2,3,4-tetrahydroquinoline structure are valuable in synthetic chemistry. For instance, they can serve as substrates or intermediates in metal-catalyzed C-H functionalization reactions, a key methodology for the efficient construction of complex molecules . The pivalamide (or tert -butylcarboxamide) group and the acetyl moiety on the nitrogen atom are functional groups that can influence the compound's properties and reactivity, potentially acting as coordinating elements or protecting groups in multi-step synthetic sequences. Researchers employ this compound and its analogues as building blocks in the exploration of new chemical reactions and the synthesis of novel compounds for various research applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-10-13(7-8-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABLJFSAMQWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroquinoline scaffold. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The acetyl group at the 1-position (target compound) is less sterically hindered compared to the thiophene-2-carbonyl group in or the methyl-oxo group in Baxdrostat . This may enhance metabolic stability but reduce aromatic interactions.
  • Pivalamide vs.
  • Core Modifications: Baxdrostat incorporates a fused isoquinoline system, broadening its pharmacological profile compared to simpler THQ derivatives .

Functional Comparison with Pivalamide-Containing Analogues

Pivalamide is a recurring motif in diverse scaffolds. Examples from pyridine-based compounds include:

  • N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MW: 366.58)
  • N-(4-iodo-2-methoxypyridin-3-yl)pivalamide

Comparison Highlights :

  • Scaffold Flexibility : Pyridine-based pivalamides prioritize halogen substituents (e.g., iodine) for electronic tuning, whereas THQ-based analogs focus on bicyclic rigidity for target engagement.
  • Bioavailability : The THQ core’s partial saturation may enhance solubility compared to fully aromatic pyridines, though this is context-dependent .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic compound belonging to the tetrahydroquinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide. It is synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride or zinc chloride. The chemical structure can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound is believed to exert its biological effects by interacting with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular processes such as signal transduction and gene expression. However, detailed molecular pathways remain under investigation.

Anticancer Activity

The compound has been evaluated for anticancer properties. In vitro studies have demonstrated that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin . A comparative analysis of IC50 values for related compounds is summarized below:

Compound NameIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A10
Compound B12

Neuroprotective Effects

Emerging evidence suggests that tetrahydroquinolines may have neuroprotective properties. Research indicates that these compounds could play a role in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. While specific studies on this compound are sparse, the potential for neuroprotection warrants further investigation.

Case Studies and Research Findings

Study on Anticancer Activity:
A study published in European Journal of Medicinal Chemistry evaluated various tetrahydroquinoline derivatives for their anticancer activity. The results indicated that several derivatives exhibited potent cytotoxicity against cancer cell lines with mechanisms involving apoptosis induction through caspase activation .

Neuroprotective Mechanism Exploration:
Another study explored the neuroprotective potential of tetrahydroquinoline derivatives in models of oxidative stress. The findings suggested that these compounds could reduce oxidative damage and improve cell viability in neuronal cultures.

Comparative Analysis with Similar Compounds

This compound can be compared with other tetrahydroquinoline derivatives based on their biological activities:

Compound NameBiological ActivityNotes
1-Acetyl-1,2,3,4-tetrahydroquinolineAntimicrobial & AnticancerSimilar structure; potential synergy
N-(1-acetyl-4-methyl-tetrahydroquinoline)AnticancerHigher potency observed

These comparisons highlight the unique substituents on this compound that may confer distinct biological properties.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide?

The synthesis involves multi-step reactions, starting with the acetylation of the tetrahydroquinoline core followed by pivalamide coupling. Key steps include:

  • Acylation : Reacting the tetrahydroquinoline intermediate with acetyl chloride in dichloromethane under reflux (40–50°C) to introduce the acetyl group .
  • Amidation : Coupling the acetylated intermediate with pivaloyl chloride using a base like triethylamine in toluene at 80–100°C. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield optimization requires precise temperature control and solvent selection (e.g., dimethylformamide (DMF) for solubility) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR validate the acetyl (δ ~2.1 ppm) and pivalamide (δ ~1.2 ppm, tert-butyl) groups. Aromatic protons in the tetrahydroquinoline ring appear as multiplet signals (δ 6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]+^+ at m/z 339.351 for C18_{18}H17_{17}N3_3O4_4) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) to mimic physiological conditions .
  • Stability : Incubate at 37°C for 24–72 hours and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability in plasma is assessed using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications. To address this:

  • Dose-Response Curves : Compare IC50_{50} values across studies using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro vs. methoxy groups) to isolate contributions to activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., enzyme inhibition assays) and apply statistical tools (ANOVA) to identify outliers .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The tetrahydroquinoline scaffold shows affinity for hydrophobic pockets, while the pivalamide group may stabilize hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and conformational changes .

Q. What advanced methods characterize crystallographic data for structural refinement?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine data using SHELXL (for small molecules) to resolve bond lengths/angles and confirm stereochemistry .
  • Twinned Data Analysis : For challenging crystals, SHELXD and SHELXE resolve phase problems in high-throughput pipelines .

Q. How are metabolic pathways and pharmacokinetics (PK) evaluated preclinically?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Cytochrome P450 isoforms (e.g., CYP3A4) are key targets .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA) or in situ perfusion models. Tetrahydroquinoline derivatives often exhibit moderate BBB penetration due to lipophilicity (LogP ~4.7) .

Methodological Considerations

Designing assays to evaluate enzyme inhibition:

  • Kinetic Studies : Measure KiK_i (inhibition constant) using fluorogenic substrates (e.g., Z-LYTE assays for proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Troubleshooting low yields in large-scale synthesis:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps .
  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., acetylation) .

Developing HPLC/LC-MS protocols for quantification:

  • Column : C18 (5 μm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water.
  • Detection : UV at 254 nm for the tetrahydroquinoline core; MS/MS in positive ion mode for fragmentation patterns .

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